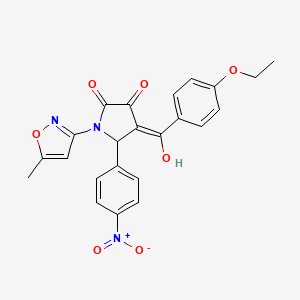

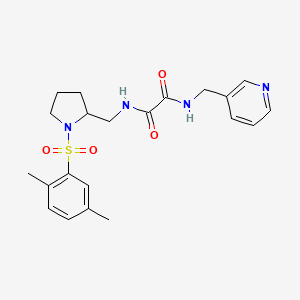

![molecular formula C6H5N3OS2 B2419967 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 185202-51-1](/img/structure/B2419967.png)

3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

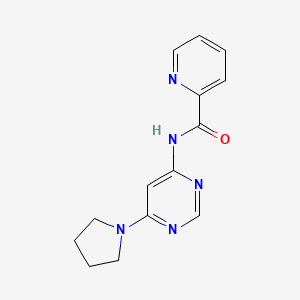

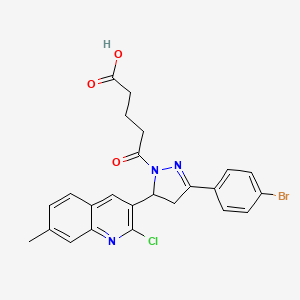

“3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one” is a chemical compound with the molecular formula C8H9N3OS2. It has an average mass of 227.307 Da and a monoisotopic mass of 227.018707 Da .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

The molecular structure of this compound includes a thieno[2,3-d]pyrimidin-4(1H)-one core, with an amino group at the 3-position and a thioxo group at the 2-position .Chemical Reactions Analysis

The title compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 436.0±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C. It has an enthalpy of vaporization of 69.2±3.0 kJ/mol and a flash point of 217.5±31.5 °C. The index of refraction is 1.753, and it has a molar refractivity of 59.7±0.4 cm3 .Aplicaciones Científicas De Investigación

- Anti-inflammatory Agents : Researchers have investigated derivatives of this compound as potential anti-inflammatory agents. Their ability to modulate inflammatory pathways makes them promising candidates for drug development .

- COX-2 Inhibitors : Some derivatives exhibit COX-2 selectivity, which is relevant for designing nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects .

- Antiproliferative Activity : Studies have explored the antiproliferative effects of these compounds against cancer cells. Their unique structure may interfere with cell division and growth .

- Apoptosis Induction : Certain derivatives induce apoptosis (programmed cell death) in cancer cells, making them potential candidates for cancer therapy .

- Semiconducting Properties : Researchers have investigated the use of these compounds in organic field-effect transistors (OFETs) and other electronic devices. Their π-conjugated systems contribute to their semiconducting behavior .

- Photovoltaic Applications : Some derivatives have been explored for use in organic solar cells due to their absorption properties and electron mobility .

- Antibacterial and Antifungal Activity : Derivatives of this compound have demonstrated antimicrobial effects against various bacterial and fungal strains. Researchers are keen on their potential as novel antimicrobial agents .

- Ligands for Metal Ions : These compounds can serve as ligands in coordination chemistry. Their sulfur-containing moieties readily coordinate with metal ions, leading to interesting complexes .

- Microwave-Assisted Synthesis : Researchers have developed efficient protocols for synthesizing related compounds using microwave irradiation. These green methods reduce environmental impact and improve yields .

Medicinal Chemistry and Drug Development

Anticancer Properties

Materials Science and Organic Electronics

Antimicrobial Agents

Coordination Chemistry and Metal Complexes

Synthetic Methodology and Green Chemistry

Direcciones Futuras

Mecanismo De Acción

Target of Action

Thieno[2,3-d]pyrimidines, a class of compounds to which it belongs, have been reported to exhibit diverse biological activities, suggesting they interact with multiple targets .

Mode of Action

Thieno[2,3-d]pyrimidines are known to interact with their targets, leading to changes that result in their observed biological activities .

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by thieno[2,3-d]pyrimidines, it can be inferred that multiple pathways may be affected .

Result of Action

Thieno[2,3-d]pyrimidines have been reported to exhibit antimicrobial and anticancer activities, suggesting they induce changes at the molecular and cellular levels .

Propiedades

IUPAC Name |

3-amino-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS2/c7-9-5(10)3-1-2-12-4(3)8-6(9)11/h1-2H,7H2,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSOFUMBAJHQPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C(=O)N(C(=S)N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-N'-(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)benzene-1,4-diamine](/img/structure/B2419891.png)

![9-benzyl-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2419897.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2419905.png)

![1-phenyl-3-{[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]methoxy}-1H-1,2,4-triazole](/img/structure/B2419906.png)